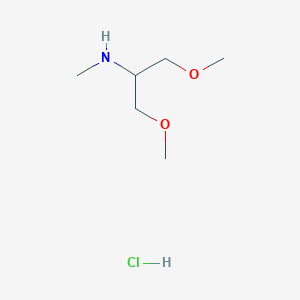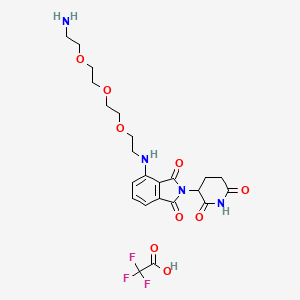
ベンゾフラン-2-イル(3-((2,6-ジメチルピリミジン-4-イル)オキシ)ピペリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a piperidine ring through a methanone bridge
科学的研究の応用
Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has a wide array of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, which can be synthesized through cyclization reactions involving phenols and aldehydes. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the formation of the methanone bridge, which can be achieved through various carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
作用機序
The mechanism of action of Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran cores, such as psoralen and angelicin, which are known for their biological activities.
Piperidine derivatives: Compounds like piperidine itself and its various substituted forms, which are widely used in medicinal chemistry.
Uniqueness
Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is unique due to its combination of a benzofuran core with a piperidine ring and a pyrimidinyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
特性
IUPAC Name |
1-benzofuran-2-yl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-10-19(22-14(2)21-13)25-16-7-5-9-23(12-16)20(24)18-11-15-6-3-4-8-17(15)26-18/h3-4,6,8,10-11,16H,5,7,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYENSNARJBDEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2460538.png)
![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide](/img/structure/B2460539.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2460542.png)

![5-Chloro-3-ethylbenzo[c]isoxazole](/img/structure/B2460546.png)
![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/new.no-structure.jpg)
![2-Chloro-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2460549.png)


![5-((3-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460555.png)

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid](/img/structure/B2460558.png)

